molecular formula C8H11BrClNO B2559870 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride CAS No. 2172577-23-8

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride

Cat. No.: B2559870
CAS No.: 2172577-23-8
M. Wt: 252.54
InChI Key: JKVSDQCUHGYLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

The synthesis of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the furo[3,2-c]azepine core followed by bromination and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The furo[3,2-c]azepine core can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the furo[3,2-c]azepine core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride can be compared with similar compounds such as:

    2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: This compound has a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different heterocyclic core structure.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSDQCUHGYLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(O2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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